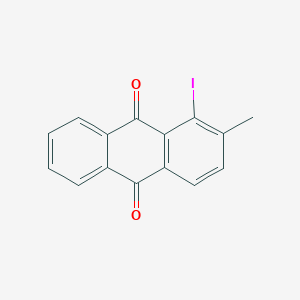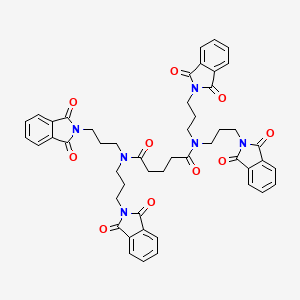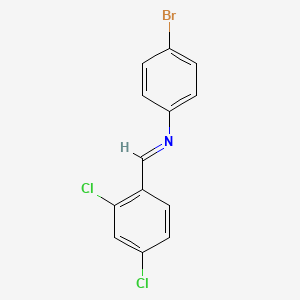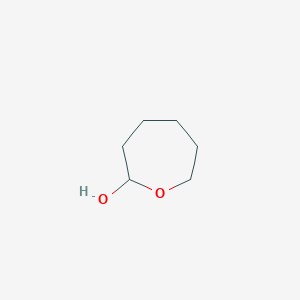![molecular formula C17H19ClO6 B11958044 7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one CAS No. 1238-64-8](/img/structure/B11958044.png)
7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one is a complex organic compound with the molecular formula C17H19ClO6 and a molecular weight of 354.79 g/mol . This compound is known for its unique spiro structure, which involves a benzofuran ring fused to a cyclohexene ring. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one typically involves multiple steps. One common method starts with the condensation of 2-chloro-4,6-dimethoxybenzaldehyde with 2-methyl-1,3-cyclohexanedione under acidic conditions to form the spiro compound . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Aplicaciones Científicas De Investigación
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one involves its interaction with cellular components. It is thought to inhibit fungal cell mitosis and nucleic acid synthesis by binding to and interfering with the function of spindle and cytoplasmic microtubules . This binding disrupts the normal cell division process, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
- (2R,6’S)-7-Chloro-2’,4,6-trimethoxy-6’-methyl-3H,4’H-spiro[1-benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
Uniqueness
What sets 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one apart from similar compounds is its specific spiro structure and the presence of multiple methoxy groups, which contribute to its unique chemical reactivity and potential biological activities .
Propiedades
Número CAS |
1238-64-8 |
|---|---|
Fórmula molecular |
C17H19ClO6 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
7-chloro-3'-hydroxy-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one |
InChI |
InChI=1S/C17H19ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-9,19H,5H2,1-4H3 |
Clave InChI |
QDNCNBBKBODBDR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


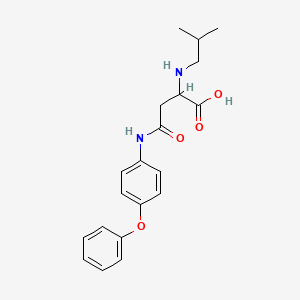
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
